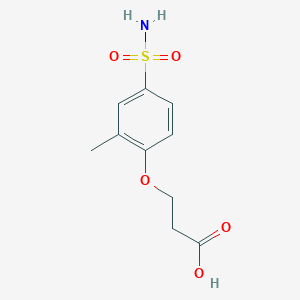
3-(2-Methyl-4-sulfamoylphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-4-sulfamoylphenoxy)propanoic acid is an organic compound with a complex structure that includes a sulfamoyl group, a phenoxy group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-sulfamoylphenoxy)propanoic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 2-methyl-4-sulfamoylphenol with an appropriate alkylating agent to introduce the propanoic acid moiety. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methyl-4-sulfamoylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfide derivative.
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-4-sulfamoylphenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 3-(2-Methyl-4-sulfamoylphenoxy)propanoic acid exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, altering their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a sulfamoyl group.
3-(2-Methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a sulfamoyl group.
3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid: Contains a benzimidazole ring instead of a phenoxy group.
Uniqueness
3-(2-Methyl-4-sulfamoylphenoxy)propanoic acid is unique due to its combination of a sulfamoyl group and a phenoxy group, which imparts distinct chemical properties and biological activities
Eigenschaften
Molekularformel |
C10H13NO5S |
|---|---|
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
3-(2-methyl-4-sulfamoylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-7-6-8(17(11,14)15)2-3-9(7)16-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)(H2,11,14,15) |
InChI-Schlüssel |
LVJOAAZUFHPNOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)OCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















